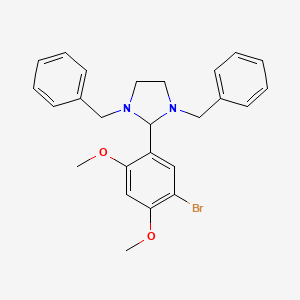

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine is an organic compound with a complex structure that includes benzyl groups, a brominated dimethoxyphenyl ring, and an imidazolidine core

Vorbereitungsmethoden

The synthesis of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized to form the imidazolidine ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Analyse Chemischer Reaktionen

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amines.

Wissenschaftliche Forschungsanwendungen

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Wirkmechanismus

The mechanism of action of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The brominated dimethoxyphenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidine core may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can be compared with other similar compounds such as:

1,3-Dibenzyl-2-(5-bromo-2-thienyl)imidazolidine: This compound has a thiophene ring instead of a dimethoxyphenyl ring, which may result in different chemical and biological properties.

1,3-Dibenzyl-2-(5-chloro-2,4-dimethoxyphenyl)imidazolidine: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions with biological targets.

Biologische Aktivität

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imidazolidine ring and multiple aromatic substituents. Its molecular formula is C18H20BrN2O2, with a molecular weight of approximately 372.27 g/mol. The presence of the bromine and methoxy groups suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

Anticancer Properties

Research has indicated that imidazolidine derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and subsequent cellular uptake. Once inside the cell, it may interfere with key signaling pathways involved in cell survival and proliferation.

Case Studies

A notable case study involved the use of this compound in a preclinical model for breast cancer treatment. The study reported significant tumor regression in mice treated with the compound compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptotic cells within the tumors.

Case Study Summary

- Study Title: Efficacy of this compound in Breast Cancer Models

- Model Used: MCF-7 xenograft mice model

- Results:

- Tumor volume reduction by 45% after four weeks.

- Increased apoptosis as evidenced by TUNEL assay.

Eigenschaften

IUPAC Name |

1,3-dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BrN2O2/c1-29-23-16-24(30-2)22(26)15-21(23)25-27(17-19-9-5-3-6-10-19)13-14-28(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQJNLVMZSZAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.